Hex-5-ynoyl chloride
Overview
Description
Hex-5-ynoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of hexynoic acid, where the hydroxyl group is replaced by a chlorine atom. This compound is known for its reactivity due to the presence of both an alkyne and an acyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-5-ynoyl chloride can be synthesized through the reaction of hex-5-ynoic acid with thionyl chloride or oxalyl chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:
Hex-5-ynoic acid+Thionyl chloride→Hex-5-ynoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using thionyl chloride or oxalyl chloride. The process is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hex-5-ynoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hex-5-ynoic acid and hydrogen chloride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Addition reactions: Catalysts such as palladium or platinum are used for hydrogenation, while halogenation can be carried out using bromine or chlorine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Hydrocarbons: Formed by the hydrogenation of the alkyne group.
Scientific Research Applications
Hex-5-ynoyl chloride is used in various scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material science: It is employed in the preparation of polymers and other advanced materials.
Biological studies: It is used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of hex-5-ynoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The alkyne group can undergo addition reactions, further expanding its reactivity profile. These reactions are facilitated by the electron-withdrawing nature of the acyl chloride group, which increases the electrophilicity of the carbonyl carbon.
Comparison with Similar Compounds
Hex-5-ynoyl chloride can be compared with other acyl chlorides and alkynes:
Hex-5-ynoic acid: The parent compound, which lacks the reactivity of the acyl chloride group.
Pent-4-ynoyl chloride: A similar compound with one less carbon atom, which affects its reactivity and physical properties.
Hexanoyl chloride: An acyl chloride without the alkyne group, which limits its reactivity to nucleophilic substitution reactions.
This compound is unique due to the presence of both an alkyne and an acyl chloride group, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
hex-5-ynoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h1H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBQFNAWQPYQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374720 | |
Record name | hex-5-ynoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55183-45-4 | |
Record name | hex-5-ynoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hex-5-ynoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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